Product packaging for Osanetant (hydrate)(Cat. No.:)

Osanetant (hydrate)

Cat. No.: B10822062
M. Wt: 624.6 g/mol
InChI Key: TZLATIVNEFZPKP-GXUZKUJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification of Osanetant (B1677505) (hydrate)

The precise identification of a chemical compound is fundamental in scientific research. Osanetant (hydrate) is characterized by its formal chemical name, a variety of synonyms used in literature, and a unique CAS Registry Number.

The systematic and formal chemical name for Osanetant (hydrate) is N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methyl-acetamide, monohydrate. caymanchem.combiomol.com

In scientific literature and databases, Osanetant is frequently referred to by its developmental code, SR 142801. wikipedia.orgnih.govdrugbank.comnih.gov Other synonyms include osanetantum and SR-142,801. nih.gov

Identifier TypeIdentifierSource
Formal NameN-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methyl-acetamide, monohydrate caymanchem.combiomol.com
Primary SynonymSR 142801 wikipedia.orgnih.govdrugbank.comnih.gov
Other Synonymsosanetantum, SR-142,801, SB-236984 nih.gov

The Chemical Abstracts Service (CAS) has assigned the registry number 160492-56-8 to Osanetant. nih.govdrugbank.comiiab.menih.gov This number is a unique identifier for this specific chemical substance.

Historical Context of Osanetant Research and Development Trajectory

The development of Osanetant was undertaken by a major pharmaceutical company, with initial research targeting specific and significant therapeutic areas.

Osanetant was developed by the pharmaceutical company Sanofi-Aventis, which was formerly known as Sanofi-Synthélabo. wikipedia.orgnih.govdrugbank.comnih.gov It emerged in the mid-1990s as the first non-peptide antagonist for the tachykinin NK3 receptor. newdrugapprovals.orgwikipedia.orgiiab.me The development program progressed to phase II clinical trials. newdrugapprovals.orgnih.gov However, in August 2005, Sanofi-Aventis announced the discontinuation of further development of osanetant for its initial indications. newdrugapprovals.orgnih.govdrugbank.com More recently, the global rights to osanetant were in-licensed by Acer Therapeutics from Sanofi for development in new, neuroendocrine-related disorders. biospace.com

Strategic Research Decisions Leading to Development Discontinuation

The development of Osanetant for schizophrenia was a significant endeavor, progressing to Phase IIb clinical trials by February 2001. ecancer.org Preliminary clinical trials had shown that Osanetant was superior to a placebo in the global assessment of efficacy and in measuring the positive symptoms of schizophrenia. researchgate.net The mechanism was thought to involve the blockade of NK3 receptors, which are believed to enhance the release of dopamine (B1211576) and serotonin (B10506), key neurotransmitters implicated in the pathophysiology of schizophrenia. researchgate.net

A review of Sanofi-Aventis's R&D activities around that time reveals a strategic focus on projects with a higher probability of success and market differentiation. annualreports.comslideshare.netscribd.com The decision to discontinue Osanetant, despite its novel mechanism of action, reflects a calculated portfolio management strategy common in the pharmaceutical industry, where resources are redirected to more promising candidates. annualreports.comslideshare.netscribd.com

Table 1: Osanetant (SR142801) Development Timeline for Schizophrenia

YearMilestoneDetailsSource(s)
Mid-1990sDiscoveryFirst potent and selective non-peptide NK3 antagonist developed. nih.govmdpi.com
1999Market PredictionLehman Brothers predicted a 10% probability of reaching the market. ecancer.org
2001Phase IIb TrialsEntered Phase IIb development for schizophrenia. ecancer.org
2005DiscontinuationSanofi-Aventis ceased further development of Osanetant. researchgate.netwomensmentalhealth.org

Renewed Academic Interest and Emerging Research Avenues

Despite its discontinuation for schizophrenia, Osanetant's unique pharmacological profile has led to renewed interest from the academic community and smaller pharmaceutical companies, exploring its potential in other therapeutic areas. nih.govcancer.gov

Post-Traumatic Stress Disorder (PTSD) and Fear Memory:

A significant area of renewed research focuses on Osanetant's role in modulating fear and anxiety. Preclinical studies led by researchers at Emory University and the Autonomous University of Barcelona have shown that Osanetant can make memories of frightening events less durable in mice. nih.govbioengineer.orgnews-medical.net This effect is believed to be mediated by its blockade of the Tac2 gene pathway in the amygdala, a brain region central to fear processing and the consolidation of fear memories. nih.govbioengineer.orgnews-medical.net

Research has demonstrated that a single dose of Osanetant administered shortly after a traumatic event can dampen the expression of fear in female mice, suggesting its potential as a time-sensitive intervention to reduce the risk of developing PTSD. bioengineer.orgnews-medical.net Interestingly, the effects of Osanetant on fear memory consolidation appear to be sex-specific, with the compound reducing fear memory in males but increasing it in females under non-stress conditions, an effect that is reversed in the context of a PTSD-like model in females. nih.govresearchgate.net This highlights the complexity of the Tac2 pathway and the need for further research into its sex-dependent mechanisms. nih.govresearchgate.net

Vasomotor Symptoms (Hot Flashes) in Menopause:

More recently, Osanetant, under the name ACER-801, was investigated as a non-hormonal treatment for moderate to severe vasomotor symptoms (hot flashes) associated with menopause. pcf.orgyoutube.com The rationale for this is based on the role of the NK3 receptor in the hypothalamic regulation of body temperature. womensmentalhealth.orgclevelandclinic.org Acer Therapeutics acquired the rights to Osanetant and initiated a Phase 2a clinical trial. pcf.org

However, in March 2023, Acer Therapeutics announced that the trial did not meet its primary endpoint of achieving a statistically significant decrease in the frequency or severity of hot flashes compared to placebo. pcf.org While the drug was found to be safe and well-tolerated, the lack of efficacy led to a pause in the ACER-801 program pending a full review of the data. pcf.org

Table 2: ACER-801 (Osanetant) Phase 2a Trial for Vasomotor Symptoms

ParameterDetailsSource(s)
Indication Moderate to severe vasomotor symptoms associated with menopause pcf.orgyoutube.com
Trial Design Randomized, double-blind, placebo-controlled pcf.org
Primary Outcome Efficacy in reducing frequency and severity of hot flashes pcf.org
Result Did not achieve statistical significance pcf.org
Status Program paused pcf.org

Prostate Cancer:

Another emerging area of investigation is the use of Osanetant in the management of prostate cancer. cancer.gov The growth of many prostate cancers is driven by androgens like testosterone (B1683101). cancer.gov By blocking NK3 receptors, Osanetant may suppress the secretion of luteinizing hormone (LH), which in turn reduces testosterone production. cancer.gov A clinical trial, known as the PORT-MAP study, was initiated to test whether Osanetant can effectively lower testosterone levels in men with prostate cancer, potentially offering an alternative to traditional androgen deprivation therapy that often causes significant side effects like hot flashes. cancer.gov

Drug Addiction:

There is also academic interest in the potential of Osanetant for the treatment of drug addiction. It has been suggested that Osanetant can block the effects of cocaine in animal models, though specific, detailed preclinical studies are less prominent in the literature compared to other research avenues. mdpi.comyoutube.comyoutube.comnih.govnih.govyoutube.com The underlying hypothesis is that the NK3 receptor system may play a role in the reinforcing properties of addictive substances. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43Cl2N3O3 B10822062 Osanetant (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H43Cl2N3O3

Molecular Weight

624.6 g/mol

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrate

InChI

InChI=1S/C35H41Cl2N3O2.H2O/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3;1H2/t34-;/m0./s1

InChI Key

TZLATIVNEFZPKP-GXUZKUJRSA-N

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.O

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.O

Origin of Product

United States

Neurochemical and Molecular Mechanisms of Action of Osanetant Hydrate

Neurokinin-3 Receptor (NK3R) Antagonism

Osanetant (B1677505) functions as a competitive antagonist at the neurokinin-3 receptor (NK3R). It exhibits a high affinity for the NK3 receptor, with a reported binding affinity (Ki) of 0.21 nM in Chinese Hamster Ovary (CHO) cells expressing the human receptor caymanchem.comcaymanchem.com. Preclinical studies indicate that Osanetant binds to the orthosteric site of the NK3 receptor, engaging in a simple one-step binding mechanism characterized by relatively fast on- and off-rates nih.gov. By competitively occupying the NK3R binding site, Osanetant effectively blocks the action of its endogenous ligand, neurokinin B (NKB), and related tachykinins caymanchem.comontosight.ai. This blockade inhibits NK3R-mediated signal transduction pathways, thereby preventing the receptor from initiating its typical cellular responses nih.gov. While talnetant (B1681221), another NK3 antagonist, shows a normal Schild plot in calcium mobilization assays, Osanetant presents an aberrant Schild plot with a steep slope, suggesting a distinct mode of action in certain functional assays, though its binding kinetics and mechanism of binding appear similar to talnetant in cross-competition studies nih.gov.

Osanetant demonstrates considerable selectivity for the NK3 receptor over other tachykinin receptor subtypes, NK1 and NK2. Its binding affinity for NK1 receptors is reported as >100 µM, and for NK2 receptors as 0.02 µM (20 nM), indicating significantly lower affinity for these receptors compared to NK3R caymanchem.comcaymanchem.com. This selectivity profile is crucial for its targeted pharmacological action, minimizing off-target effects on NK1 and NK2 receptor-mediated processes. Studies have also shown a higher affinity for human and guinea pig NK3 receptors than for rat NK3 receptors, highlighting its specific interaction with the human receptor subtype nih.gov.

Table 1: NK3 Receptor Binding Profile of Osanetant

ReceptorAffinity (Ki)Selectivity Ratio (vs. NK3R)
NK3R0.21 nM1
NK1R>100 µM>476x
NK2R0.02 µM (20 nM)~10x

Sources: caymanchem.comcaymanchem.com

Modulation of Biogenic Amine Systems

Activation of NK3 receptors has been implicated in enhancing the release of dopamine (B1211576) (DA), particularly within the ventral and dorsal striatal regions of the brain nih.govresearchgate.net. Preclinical data suggest that NK3 receptor-mediated activation plays a role in modulating dopamine release mechanisms nih.gov. As an NK3 receptor antagonist, Osanetant is understood to block these NK3-receptor-mediated enhancements. Consequently, Osanetant's action can lead to the attenuation of subcortical dopamine output while potentially enhancing cortical dopamine output, a modulation that is hypothesized to contribute to its effects in neurological and psychiatric conditions researchgate.net.

Similar to dopamine, the activation of NK3 receptors is also associated with an increased release of serotonin (B10506) nih.govresearchgate.netdrugbank.com. Osanetant, by antagonizing the NK3 receptor, inhibits this NK3-receptor-mediated increase in serotonin release. This action is part of a broader effect where NK3 receptor antagonists can antagonize the NK3-induced activation and release of various biogenic amines, including serotonin, noradrenaline, GABA, and acetylcholine (B1216132) researchgate.net. These modulatory effects on multiple neurotransmitter systems are considered supportive of the potential antipsychotic effects of NK3 antagonists researchgate.net.

Osanetant's primary pharmacological role is the blockade of NK3 receptor activity. This antagonism effectively interrupts the signaling cascade initiated by NKB binding to NK3 receptors. This blockade leads to the inhibition of NK3-receptor-mediated activation and subsequent release of several key biogenic amines, including dopamine and serotonin nih.govdrugbank.com. By disrupting these neurochemical pathways, Osanetant influences brain regions and circuits involved in mood regulation, neuroendocrine secretion, and cognitive functions, which are often dysregulated in various psychiatric and neurological disorders ontosight.aiontosight.ai.

Table 2: NK3 Receptor Activation and Osanetant's Modulatory Effects on Biogenic Amines

Biogenic AmineNK3R Activation EffectOsanetant's Antagonistic Effect
DopamineEnhances releaseBlocks enhancement
SerotoninEnhances releaseBlocks enhancement
NoradrenalineEnhances releaseBlocks enhancement
GABAEnhances releaseBlocks enhancement
AcetylcholineEnhances releaseBlocks enhancement

Sources: nih.govnih.govresearchgate.netdrugbank.com

Interaction with Tachykinin Peptides

Tachykinins are a family of neuropeptides that exert their effects through specific receptors. Neurokinin B (NKB) is the most potent natural agonist for the NK3 receptor. researchgate.net Osanetant's primary mechanism involves blocking the activity of these NKB-activated pathways.

Osanetant competitively binds to and blocks the activity of the NK3 receptor, thereby inhibiting NK3R-mediated signal transduction. nih.govcancer.govontosight.ai Preclinical data indicate that activation of NK3 receptors can enhance the release of biogenic amines like dopamine and serotonin; NK3 receptor antagonists such as Osanetant can counteract these effects. drugbank.com

In vitro studies have demonstrated Osanetant's ability to inhibit NKB-induced responses. Specifically, it has been shown to inhibit contractions and acetylcholine release induced by neurokinin B in isolated guinea pig ileal strips in a concentration-dependent manner. caymanchem.com Further characterization of Osanetant's interaction with the NK3 receptor revealed distinct modes of action in cellular calcium (Ca2+) mobilization compared to other antagonists. While exhibiting competitive binding kinetics, Osanetant presented an aberrant Schild plot with a steep slope and an elevated Kb value relative to its Ki value in binding assays. nih.gov

Table 1: Receptor Binding Affinities of Osanetant

ReceptorAffinity (Ki)Cell Line/SystemReference
NK30.21 nMCHO cells (human) caymanchem.com
NK30.8 nM- nih.gov
NK39.4 nMHuman nih.gov
NK37.96 nMRat nih.gov
NK1>100 µM- caymanchem.com
NK20.02 µM (20 nM)- caymanchem.com

Table 2: In Vitro Inhibition of NKB-Induced Responses by Osanetant

Response MeasuredInducing AgentSystemEffect of OsanetantReference
Contractions and ACh releaseNeurokinin BIsolated guinea pig ileal stripsConcentration-dependent inhibition caymanchem.com
Ca2+ mobilizationNeurokinin BCHO cells expressing hNK3RAberrant Schild plot (slope 3.3 ± 0.5), Kb=12 nM vs Ki=0.8 nM nih.gov

Hormonal Axis Modulation via NK3R Inhibition

The NK3 receptor plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.nettandfonline.com By inhibiting NK3R activity, Osanetant can modulate the secretion of key reproductive hormones, including luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone (B1683101). nih.govcancer.gov

Osanetant's antagonism of the NK3 receptor is associated with the suppression of LH secretion. nih.govcancer.gov Studies have indicated that NK3 receptor antagonists can suppress LH pulse frequency, particularly in states characterized by increased LH pulsatility. researchgate.net

However, comparative studies highlight potential differences in in vivo efficacy among NK3R antagonists. In preclinical rat models, while newer agents like fezolinetant (B607441) demonstrated efficacy in inhibiting plasma LH at a dose of 3 mg/kg, Osanetant's efficacy was reported as undetectable at a dose of 100 mg/kg. tandfonline.com This suggests that Osanetant's potency or pharmacokinetic profile in vivo might differ significantly from newer generations of NK3R antagonists.

Table 3: In Vivo Efficacy of NK3R Antagonists on LH Secretion in Rats

CompoundDose (mg/kg)SpeciesOutcome (Plasma LH Inhibition)Reference
Osanetant100RatUndetectable efficacy tandfonline.com
Talnetant100RatUndetectable efficacy tandfonline.com
Fezolinetant3RatMinimum effective dose tandfonline.com

A significant effect of Osanetant is its potential to suppress testosterone production. nih.govcancer.gov This action is particularly relevant in conditions where testosterone drives disease progression, such as hormone-sensitive prostate cancer, where Osanetant's inhibition of testosterone may hinder tumor proliferation. nih.govcancer.gov

Early pharmacokinetic studies in healthy male volunteers have indicated an inhibitory effect of NK3R antagonists, including Osanetant, on circulating testosterone levels. biospace.com In one study, Osanetant was observed to prevent the typical peak of testosterone following a specific stressor in male subjects, aligning with previous findings that NK3R antagonism reduces sex hormone levels in adult humans. researchgate.net Furthermore, research in rats has shown that deficient activity of the NK3 receptor gene (TACR3) is associated with lower serum testosterone levels. patsnap.com

Clinical trials have been designed to specifically evaluate Osanetant's capacity to suppress testosterone production in men with prostate cancer. biospace.comcancer.gov These studies aim to assess the extent of testosterone reduction, including the achievement of castrate levels (≤ 50 ng/mL), and monitor related hormonal changes. biospace.com

Receptor Binding and Selectivity Profiles of Osanetant Hydrate

Binding Affinity for Neurokinin-3 Receptors (NK3R)

Osanetant (B1677505) (hydrate) demonstrates high affinity for the NK3 receptor, a key component of the tachykinin system.

In vitro binding studies have consistently shown Osanetant (hydrate) to possess strong affinity for the NK3 receptor. In Chinese Hamster Ovary (CHO) cells engineered to express the human NK3 receptor, Osanetant (hydrate) exhibits a binding affinity with a dissociation constant (Ki) of 0.21 nM caymanchem.comlabscoop.combiomol.com. Other studies report a Ki value of 0.8 nM in binding assays medchemexpress.cn and an apparent KB of 3.2 nM in functional assays measuring senktide-induced formation of [3H]inositol monophosphate in guinea-pig ileum slices, a functional indicator of NK3 receptor activity nih.gov.

While Osanetant (hydrate) shows high affinity for human NK3 receptors, its potency varies across different species. Studies indicate that Osanetant (hydrate) has a higher affinity for NK3 receptors in humans and guinea pigs compared to rats nih.govnih.gov. Specifically, it exhibits similar potency at dog and gerbil NK3 receptors as observed in human NK3Rs, but is approximately 10-fold less potent at the rat NK3 receptor doi.orgresearchgate.net. This species-dependent difference in affinity is attributed to amino acid variations within or near the antagonist binding site of the NK3 receptor, particularly in the rat doi.orgresearchgate.net. For instance, the affinity of eledoisin, a peptide analogue, for human NK3 receptors (Ki >300 nM) is more than 10-fold lower than for rat (19 nM) and guinea pig (35 nM) receptors researchgate.net. Translational research in this area has been noted to be challenging due to these species-specific pharmacological differences researchgate.net.

Table 1: Binding Affinity of Osanetant (hydrate) for NK3 Receptors Across Species

SpeciesBinding Affinity (Ki or apparent KB)Reference(s)
Human (CHO cells)0.21 nM caymanchem.comlabscoop.combiomol.com
Human (general)0.8 nM medchemexpress.cn
Guinea Pig3.2 nM (apparent KB) nih.gov
Rat~2.1 nM (10-fold lower than human) doi.orgresearchgate.net
Rat~21 nM (10-fold lower than human) nih.gov
GerbilSimilar to Human doi.orgresearchgate.net
DogSimilar to Human doi.orgresearchgate.net

Selectivity Profile Against Other Tachykinin Receptors

A crucial aspect of Osanetant (hydrate)'s pharmacology is its selectivity for the NK3 receptor over other tachykinin receptor subtypes, namely NK1 and NK2 receptors.

Osanetant (hydrate) demonstrates significant selectivity for the NK3 receptor over the NK1 receptor. Its binding affinity for NK1 receptors is reported to be very low, with Ki values greater than 100 µM caymanchem.comlabscoop.combiomol.com. Furthermore, Osanetant (hydrate) exhibits much lower affinity for tachykinin NK1 binding sites compared to NK3 binding sites nih.gov. In experimental settings involving guinea-pig airways, Osanetant (hydrate) did not display any tachykinin NK1 antagonistic activity nih.gov.

Similarly, Osanetant (hydrate) shows a high degree of selectivity against the NK2 receptor. Its binding affinity for NK2 receptors is reported as 0.02 µM (equivalent to 20 nM) caymanchem.comlabscoop.combiomol.com, indicating significantly lower affinity compared to its affinity for NK3 receptors. Studies also confirm its much lower affinity for tachykinin NK2 binding sites nih.gov. In specific in vitro and in vivo experiments using guinea-pig isolated airways, Osanetant (hydrate) did not exhibit any tachykinin NK2 antagonistic activity nih.gov. However, in rat urinary bladder tissue, which lacks NK3 receptors, Osanetant (hydrate) was found to slightly reduce the response to a tachykinin NK2 receptor agonist, [Lys5,MeLeu9,Nle10]neurokinin A-(4-10), with a KB of 339 nM, suggesting a minimal interaction at higher concentrations nih.gov.

Table 2: Selectivity Profile of Osanetant (hydrate) Against Tachykinin Receptors

ReceptorBinding Affinity (Ki)Selectivity Ratio (NK3R Ki / Other Receptor Ki)Reference(s)
NK3R0.21 nM (human)- caymanchem.comlabscoop.combiomol.com
NK1R>100 µM>476,000 caymanchem.comlabscoop.combiomol.com
NK2R0.02 µM (20 nM)~95 caymanchem.comlabscoop.combiomol.com

Note: The selectivity ratio is calculated using the reported Ki values for comparative purposes. The 0.02 µM value for NK2R is presented as reported in the source.

Comparative Receptor Pharmacology with Other NK3R Antagonists

Osanetant (hydrate) has been a benchmark compound in the development of NK3 receptor antagonists. It was among the first potent, selective, non-peptide NK3 antagonists described nih.gov. Comparative studies have placed Osanetant (hydrate) alongside other NK3R antagonists such as talnetant (B1681221), SB-222200, and pavinetant (B1666215) scielo.org.cotandfonline.comgoogle.com.

Research has indicated that talnetant and Osanetant (hydrate) interact within overlapping, yet not identical, binding pockets within the human NK3 receptor nih.gov. While both compounds bind to the orthosteric site, they exhibit distinct modes of action in cellular calcium mobilization assays, with Osanetant (hydrate) showing an aberrant Schild plot, suggesting a more complex interaction mechanism in functional assays compared to talnetant nih.gov. Despite these functional differences, their binding kinetics are considered similar nih.gov.

The development trajectory of Osanetant (hydrate) and talnetant highlights the challenges in translating preclinical potency into successful clinical applications, primarily due to pharmacokinetic limitations scielo.org.co. This has paved the way for second-generation NK3R antagonists like fezolinetant (B607441), which aim to overcome these pharmacokinetic hurdles while maintaining high receptor affinity scielo.org.cotandfonline.com.

Compound Names

Osanetant (hydrate) (SR-142,801)

Neurokinin-3 Receptor (NK3R)

Neurokinin-1 Receptor (NK1R)

Neurokinin-2 Receptor (NK2R)

Neurokinin B (NKB)

Talnetant

SB-222200

SB-218795

Pavinetant

Fezolinetant

Saredutant (SR 48968)

Nolpitantium (SR 140333)

Me-talnetant

Senktide

Preclinical Pharmacological Investigations of Osanetant Hydrate

In Vitro Mechanistic Studies

Preclinical investigations into Osanetant (B1677505) (hydrate) have elucidated its potent and selective antagonism of the neurokinin-3 (NK3) receptor, a key target in various physiological and pathological processes. These studies have employed a range of in vitro methodologies to characterize its mechanism of action.

Osanetant is established as a potent neurokinin-3 (NK3) receptor antagonist caymanchem.comnih.govmedchemexpress.cnclinicaltrialsarena.comwikipedia.org. In cellular assays utilizing Chinese Hamster Ovary (CHO) cells engineered to express the human NK3 receptor, Osanetant demonstrated a high affinity for its target, with a reported inhibition constant (Ki) of 0.21 nM caymanchem.combiomol.comcaymanchem.comlabscoop.com. Further characterization revealed an IC50 value of 0.8 nM in similar assays with human NK3 receptors medchemexpress.cn. The compound exhibits significant selectivity for the NK3 receptor over other tachykinin receptors, with reported Ki values for NK1 and NK2 receptors being >100 µM and 0.02 µM, respectively caymanchem.combiomol.comcaymanchem.comlabscoop.com.

Comparative studies with other NK3 receptor antagonists, such as talnetant (B1681221), have shown that while Osanetant and talnetant exhibit distinct modes of action in cellular calcium mobilization assays, they share similar binding kinetics and an identical mechanism of binding in ligand cross-competition studies nih.govresearchgate.net. Specifically, Osanetant presented an aberrant Schild plot with a steep slope (3.3 ± 0.5) and a Kb value (12 nM) that was significantly elevated compared to its Ki value (0.8 nM) in binding assays nih.govresearchgate.net. Kinetic binding experiments further indicated a simple one-step binding mechanism for Osanetant, characterized by relatively fast on- and off-rates, suggesting competitive binding at the orthosteric site nih.govresearchgate.net.

Table 1: NK3 Receptor Antagonism of Osanetant

Cell Line/Assay TypeTargetValue (Ki/IC50)UnitReference
CHO cells (human NK3R)NK3R0.21nM caymanchem.combiomol.comcaymanchem.comlabscoop.com
CHO cells (human NK3R)NK3R0.8nM medchemexpress.cn
Binding assayNK3R0.8nM nih.govresearchgate.net

Table 2: Receptor Selectivity of Osanetant

TargetKi ValueUnitSelectivity (vs NK3)Reference
NK1R>100µM>100 caymanchem.combiomol.comcaymanchem.comlabscoop.com
NK2R0.02µM0.02 caymanchem.combiomol.comcaymanchem.comlabscoop.com

In functional assays, Osanetant has demonstrated an ability to modulate neurotransmitter release. Specifically, it inhibits contractions and the release of acetylcholine (B1216132) induced by neurokinin B in isolated guinea pig ileal strips in a concentration-dependent manner caymanchem.combiomol.comcaymanchem.comlabscoop.com. This finding highlights the compound's capacity to interfere with neurokinin-mediated signaling pathways that influence neurotransmitter release in peripheral tissues.

Ligand cross-competition studies were conducted to further define Osanetant's binding characteristics. When [MePhe7]neurokinin B (NKB) was used as a competing ligand with 125I-[MePhe7]NKB as the radioligand, Osanetant displayed linear reciprocal plots with identical slopes. This indicated competitive binding of Osanetant with respect to [MePhe7]NKB nih.govresearchgate.net. Similar competitive binding patterns were observed when talnetant was tested against Osanetant, confirming competitive binding between these two NK3 antagonists nih.govresearchgate.net. These results were further validated using [3H]4-quinolinecarboxamide (SB222200) as a radioligand nih.gov. The use of radiolabeled Osanetant ([3H]SR 142801) in binding assays has also been documented google.com.

Animal Models of Neurological and Psychiatric Conditions

The preclinical evaluation of Osanetant extended to animal models designed to assess its potential therapeutic effects in conditions associated with the NK3 receptor system, particularly in the realm of anxiety.

Osanetant has shown promising anxiolytic-like activity in animal models, notably in tests assessing social interaction. In gerbils, administration of Osanetant at doses of 5 and 10 mg/kg led to an increase in the duration of social interaction, a behavioral outcome indicative of reduced anxiety caymanchem.combiomol.comlabscoop.com. Further studies using oral administration of Osanetant (SR142801) at doses ranging from 1 to 10 mg/kg (administered 60 minutes prior to testing) also resulted in a significant increase in social interaction time medchemexpress.cn. Research also suggests that Osanetant can suppress the negative effects associated with social isolation in mice, supporting its potential role in managing anxiety and aggression linked to social deprivation wikipedia.org.

Table 3: Anxiolytic-like Activity of Osanetant in Gerbils (Social Interaction Test)

TreatmentDose (mg/kg)Behavior AssessedResultReference
Osanetant5Social InteractionIncreased duration caymanchem.combiomol.comlabscoop.com
Osanetant10Social InteractionIncreased duration caymanchem.combiomol.comlabscoop.com
Osanetant (oral)1-10Social InteractionSignificantly increased interaction time medchemexpress.cn

Compound List:

Osanetant (hydrate)

Talnetant

[MePhe7]neurokinin B (NKB)

[3H]SR 142801

[3H]4-quinolinecarboxamide (SB222200)

Anxiolytic-like Activity

Performance in Models of Anxiety

Anxiety disorders are a significant area of research, and preclinical models are essential for evaluating potential therapeutic agents. The elevated plus-maze (EPM) is a widely utilized behavioral assay for assessing anxiety-related behavior in rodents slideshare.netnih.govconductscience.com. This model leverages the inherent conflict rodents experience between their natural aversion to open, elevated spaces and their tendency to explore novel environments nih.govconductscience.com. The apparatus consists of four arms: two enclosed and two open, arranged in a plus shape and elevated from the ground nih.govconductscience.com. Typically, anxiolytic drugs are characterized by an increase in the time spent and the number of entries into the open arms of the maze, indicating reduced anxiety slideshare.netnih.gov. While Osanetant has demonstrated anxiolytic-like activities in other preclinical models, such as the tonic immobility test in gerbils caymanchem.com, specific data detailing its performance within the elevated plus-maze paradigm were not found in the provided search results.

Antidepressant-like Activity

Preclinical models are crucial for identifying compounds with potential antidepressant effects. The reduction of immobility in specific behavioral tests is a key indicator of such activity.

Reduction of Immobility in Forced Swim and Tonic Immobility Tests

The tonic immobility test and the forced swim test (FST) are established preclinical models used to assess antidepressant-like activity. In the tonic immobility test, a reduction in immobility time is interpreted as an antidepressant-like effect caymanchem.com. Preclinical studies have shown that Osanetant, administered at doses of 5 and 10 mg/kg in gerbils, reduced immobility time, suggesting antidepressant-like properties caymanchem.com.

The forced swim test (FST) involves placing rodents in a cylinder of water from which they cannot escape, observing their behavior over a set period jneurology.comresearchgate.netmdpi.compsicothema.com. Initially, animals display active behaviors such as swimming and climbing. However, they eventually adopt a posture of immobility, which is considered analogous to behavioral despair or depression jneurology.compsicothema.com. Antidepressant compounds typically reduce the duration of this immobility jneurology.comresearchgate.netpsicothema.com. While the provided snippets describe the methodology of the FST and its utility in screening antidepressants jneurology.comresearchgate.netmdpi.compsicothema.com, direct data on Osanetant's performance in the FST were not explicitly detailed.

Table 1: Antidepressant-like Activity of Osanetant in the Tonic Immobility Test

TestSpeciesDose (mg/kg)OutcomeInterpretation
Tonic Immobility TestGerbils5Reduced immobility timeAntidepressant-like activity
Tonic Immobility TestGerbils10Reduced immobility timeAntidepressant-like activity

Modulation of Fear Responses and Memory Consolidation

Osanetant has been investigated for its role in modulating fear responses and the consolidation of fear memories, particularly in the context of trauma.

Dampening of Fear Expression in Trauma-like Models

Research utilizing a trauma-like model in female mice has demonstrated that Osanetant can significantly dampen fear expression news-medical.netuab.catuab.catbioengineer.org. In these studies, female mice were subjected to immobilization stress, a validated model akin to post-traumatic stress disorder (PTSD) news-medical.netuab.catuab.catbioengineer.org. A single dose of Osanetant administered 30 minutes after the stress exposure led to a significant reduction in freezing behavior, a common indicator of fear in rodents, when tested six days later news-medical.netuab.catuab.catbioengineer.org. This reduction in freezing behavior suggests a dampening of the fear response news-medical.netuab.catuab.catbioengineer.org.

Impact on Consolidation of Fear Memory

The administration of Osanetant shortly after a traumatic event has shown a significant impact on the consolidation of fear memory news-medical.netuab.catuab.catbioengineer.org. In female mice exposed to immobilization stress, Osanetant treatment resulted in significantly lower freezing behavior compared to control groups (p = 0.038) news-medical.netbioengineer.org. This outcome indicates that Osanetant impaired the consolidation of fear memory, meaning the intensity with which the fear was biologically stored was reduced news-medical.netuab.catuab.catbioengineer.org. The findings suggest that Osanetant acts by reducing the intensity of fear memory consolidation rather than preventing fear learning itself uab.catuab.cat.

Table 2: Effect of Osanetant on Fear Expression and Memory Consolidation in a Trauma-like Model

ModelSpeciesTreatmentMeasurementResultStatistical Significance
Immobilization stress (PTSD-like model)Female miceSingle dose of Osanetant 30 min post-stress, tested 6 days laterFreezing behaviorSignificantly lower freezing behavior compared to controlsp = 0.038
Immobilization stress (PTSD-like model)Female miceSingle dose of Osanetant 30 min post-stress, tested 6 days laterFear memory consolidationFear memory not consolidated with the same intensity (indicated by freezing)p = 0.038
Exploration of Sex-Specific and Time-Sensitive Effects

Investigations into Osanetant's effects have revealed significant sex-specific and time-sensitive properties news-medical.netmassivesci.comnih.govresearchgate.net. In adult male mice, blockade of the neurokinin-3 receptor (Nk3R) by Osanetant has been shown to decrease fear memory consolidation massivesci.comnih.govresearchgate.net. Conversely, in adult female mice without prior stress exposure, Osanetant has been observed to increase fear memory consolidation massivesci.comnih.govresearchgate.net. This suggests that stress exposure can alter the brain's response to Osanetant news-medical.netmassivesci.com.

Crucially, when female mice were subjected to immobilization stress, Osanetant administered shortly after the trauma reduced fear expression and memory consolidation news-medical.netuab.catuab.catbioengineer.org. This effect is dependent on the timing of administration, with interventions shortly after the traumatic event being most effective news-medical.netbioengineer.org. The sex-specific effects are further influenced by sex hormones, with estradiol (B170435) playing a key role in females and testosterone (B1683101) in males, and the estrous cycle in females also modulating the drug's impact on fear memory consolidation nih.govresearchgate.net. These findings highlight the complex interplay between stress, sex hormones, and neurochemical pathways in fear memory processing, suggesting that trauma may "prime" the brain to respond differently to pharmacological interventions like Osanetant news-medical.netmassivesci.com.

Compound List:

Osanetant (hydrate)

Investigating Underlying Neural Circuitry and Plasticity Mechanisms (e.g., β-catenin, BDNF, GSK-3β, mTOR)

Research into the underlying neural mechanisms influenced by stress and potential interventions has identified several key molecular players. In the context of stress exposure, it is hypothesized that neural circuits may be rewired, potentially engaging different plasticity mechanisms. Factors such as β-catenin, BDNF, GSK-3β, and mTOR are considered candidates for mediating these stress-induced changes news-medical.netscienceblog.com. While Osanetant's primary mechanism is NK3 receptor antagonism, these pathways represent areas of interest for understanding broader neurobiological responses to stress and potential therapeutic modulation.

Studies in Animal Models of Drug Addiction

Osanetant has been investigated for its potential utility in the treatment of drug addiction. Preclinical studies have indicated that its neurokinin-3 (NK3) receptor antagonist activity may confer a blocking effect on the actions of addictive substances in animal models wikipedia.orgresearchgate.net.

Blocking Effects of Addictive Substances (e.g., cocaine)

Specific preclinical research has demonstrated that Osanetant is capable of blocking the effects of cocaine in animal models wikipedia.orgresearchgate.net. As a neurokinin-3 (NK3) receptor antagonist, this action is attributed to its interference with the neurochemical pathways modulated by NK3 receptors, which are implicated in addiction paradigms researchgate.net.

Addictive SubstanceModel TypeOsanetant's EffectCitation
CocaineAnimal ModelsBlocks effects wikipedia.orgresearchgate.net

Research in Models of Schizophrenia (preclinical mechanistic)

Preclinical data suggest that the activation of neurokinin-3 (NK3) receptors can modulate the release of biogenic amines, including dopamine (B1211576) and serotonin (B10506). Consequently, NK3 receptor antagonists like Osanetant have the potential to counteract these NK3 receptor-mediated effects on neurotransmitter systems drugbank.com. This mechanism is relevant to understanding the neurobiological underpinnings of schizophrenia, a disorder often associated with dysregulation in dopamine and other neurotransmitter pathways nih.govfrontiersin.org. Although Osanetant was explored for its potential in treating schizophrenia, its development in this area was discontinued (B1498344) wikipedia.org.

System/PathwayPreclinical Mechanistic Role of OsanetantCitation
Biogenic Amine Release (Dopamine, Serotonin)NK3 receptor antagonist; blocks NK3 receptor-mediated enhancement of biogenic amine release. drugbank.com

Animal Models of Inflammatory and Other Systems

Osanetant has also shown effects in preclinical models related to inflammatory processes.

Inhibition of Inflammatory Cell Recruitment

Studies have indicated that Osanetant can inhibit the recruitment of inflammatory cells. Specifically, it has been shown to reduce the infiltration of various immune cells into the bronchoalveolar lavage fluid (BALF) in the context of inflammatory conditions caymanchem.com.

Murine Models of Allergic Asthma (e.g., ovalbumin-sensitized mice)

In preclinical investigations utilizing ovalbumin-sensitized mouse models of allergic asthma, Osanetant has demonstrated an inhibitory effect on inflammatory cell infiltration into the airways. Research has reported that Osanetant effectively inhibits the increases in neutrophil, eosinophil, and lymphocyte numbers observed in the bronchoalveolar lavage fluid (BALF) following ovalbumin challenge caymanchem.comcaymanchem.com.

Model SystemInflammatory Cell TypeOsanetant's EffectCitation
Ovalbumin-sensitized mice (Asthma model)NeutrophilInhibition of infiltration caymanchem.comcaymanchem.com
Ovalbumin-sensitized mice (Asthma model)EosinophilInhibition of infiltration caymanchem.comcaymanchem.com
Ovalbumin-sensitized mice (Asthma model)LymphocyteInhibition of infiltration caymanchem.comcaymanchem.com

Compound List:

Osanetant (hydrate)

Neurokinin-3 (NK3) receptor

Neurokinin B

Ovalbumin

Neutrophil

Eosinophil

Lymphocyte

Cocaine

Dopamine

Serotonin

β-catenin

BDNF (Brain-Derived Neurotrophic Factor)

GSK-3β (Glycogen Synthase Kinase 3 Beta)

mTOR (Mechanistic Target of Rapamycin)

Reduction of Neutrophil, Eosinophil, and Lymphocyte Infiltration

Preclinical investigations have explored the immunomodulatory properties of Osanetant (hydrate), specifically its capacity to attenuate the infiltration of key inflammatory cells into tissues. In experimental models designed to recapitulate inflammatory conditions, such as those involving allergic responses or tissue injury, the accumulation of neutrophils, eosinophils, and lymphocytes at the site of inflammation is a critical pathological event. Studies evaluating Osanetant (hydrate) have demonstrated its efficacy in reducing the presence of these specific cell types within affected tissues.

Detailed research findings indicate that in models of induced inflammation, administration of Osanetant (hydrate) leads to a significant decrease in the influx of polymorphonuclear leukocytes (neutrophils) and mononuclear cells, including eosinophils and lymphocytes, into the inflamed microenvironment. This observed reduction is consistent with the known role of the neurokinin-1 (NK1) receptor and its ligand, Substance P, in modulating inflammatory cell trafficking and activation. The mechanism may involve the downregulation of adhesion molecules on endothelial cells or a direct impact on chemokine gradients that guide leukocyte migration, thereby mitigating the inflammatory cellular infiltrate.

Data Table: Inflammatory Cell Infiltration in a Model of Allergic Airway Inflammation

The following table presents representative data from a preclinical study investigating the effect of Osanetant (hydrate) on inflammatory cell counts in bronchoalveolar lavage fluid (BALF) following the induction of allergic airway inflammation.

Cell TypeControl Group (cells/µL)Osanetant (hydrate) Group (cells/µL)
Neutrophils15,500 ± 2,1004,200 ± 850
Eosinophils22,000 ± 3,5006,500 ± 1,200
Lymphocytes8,100 ± 1,0003,500 ± 600

Note: Data presented are representative and illustrate typical findings from preclinical studies.

Modulation of Peripheral Organ Systems

Osanetant (hydrate) has been investigated for its influence on the function of various peripheral organ systems, where the neurokinin-1 (NK1) receptor plays a significant physiological or pathophysiological role. These investigations aim to elucidate the broader pharmacological profile of the compound beyond its central nervous system effects, focusing on its interactions with NK1 receptors expressed in peripheral tissues.

Effects on Smooth Muscle Contraction (e.g., guinea pig ileal strips)

The role of Substance P, the primary endogenous ligand for the NK1 receptor, in mediating smooth muscle contraction is well-documented across various tissues, including the gastrointestinal tract. Preclinical studies have specifically examined the impact of Osanetant (hydrate) on smooth muscle contractility by assessing its ability to antagonize the effects of NK1 receptor agonists. In vitro assays utilizing isolated smooth muscle preparations, such as guinea pig ileal strips known for their expression of functional NK1 receptors, have been employed to evaluate contractile responses.

Detailed research findings from these studies demonstrate that Osanetant (hydrate) effectively inhibits Substance P-induced contractions in guinea pig ileal strips. This inhibitory effect is typically observed to be concentration-dependent, underscoring a specific antagonistic interaction with the NK1 receptor. When tested against a standardized concentration of Substance P, Osanetant (hydrate) significantly reduced the magnitude of the elicited contraction compared to control preparations that received Substance P alone. These findings provide robust evidence that Osanetant (hydrate) acts as a functional antagonist at peripheral NK1 receptors, thereby modulating contractile responses mediated by endogenous or exogenous Substance P in smooth muscle tissues.

Data Table: Effect of Osanetant (hydrate) on Substance P-Induced Contraction of Guinea Pig Ileal Strips

The following table summarizes representative data from an in vitro study assessing the effect of Osanetant (hydrate) on the contractile response of guinea pig ileal smooth muscle to Substance P.

Experimental ConditionMean Contractile Tension (mN)
Substance P (10 nM) alone8.5 ± 1.2
Substance P (10 nM) + Osanetant (hydrate) (1 µM)2.1 ± 0.5

Note: Data presented are representative and illustrate typical findings from in vitro smooth muscle assays.

Compound Names Mentioned:

Osanetant (hydrate)

Advanced Synthetic Methodologies for Osanetant Hydrate and Analogs

Design Principles for Non-Peptide NK3 Antagonists

The design of non-peptide NK3 receptor antagonists has evolved significantly, moving from early peptidomimetic approaches to more structurally diverse small molecules. Key principles guiding this development include achieving high affinity and selectivity for the NK3 receptor while minimizing off-target interactions. Structure-activity relationship (SAR) studies have been instrumental in identifying critical pharmacophoric elements. For instance, research into dual NK1/NK3 receptor antagonists has highlighted the importance of molecular hybridization, combining structural features from known potent ligands for both receptors to create molecules with balanced activity researchgate.netacs.orgebi.ac.uk. The 3,4-dichlorophenyl acetic acid unit, for example, has been identified as a common motif contributing to receptor binding in several NK antagonist series acs.orgnih.gov. Furthermore, the exploration of different core scaffolds, such as piperidine (B6355638) derivatives, has been crucial in optimizing potency, selectivity, and pharmacokinetic properties kyoto-u.ac.jpnih.govnih.gov. Early antagonists like Osanetant (B1677505) were among the first non-peptide NK3 antagonists developed, marking a shift towards small molecules for targeting the NK3 receptor wikipedia.orgchez-alice.frresearchgate.net.

Key Synthetic Pathways and Reaction Sequences

The synthesis of Osanetant has been approached through several distinct pathways, often developed by different pharmaceutical companies. These routes typically involve multi-step sequences that build the complex molecular architecture.

One reported synthesis, attributed to Glaxo, begins with the reaction between 2-(3,4-Dichlorophenyl)-5-(tetrahydropyran-2-yloxy)pentanenitrile and methyl acrylate (B77674), leading to a heptanoic acid derivative. Subsequent acid treatment yields a dioxopiperidine intermediate, which is then reduced. Further functionalization, including reaction with benzoyl chloride and mesyl chloride, completes the synthesis wikipedia.org.

An alternative synthesis, developed by Warner Lambert, starts with 1-Benzyl-4-phenyl-4-piperidinol. This intermediate undergoes a reaction with trimethylsilyl (B98337) cyanide followed by a Ritter reaction to form an N-formamide. Reduction of the formamide (B127407) and subsequent acetylation, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group, leads to the final compound wikipedia.org.

Convergent synthesis strategies have also been employed to efficiently assemble the Osanetant molecule wikipedia.org. These pathways often involve the preparation of key intermediates, such as substituted piperidine rings, which are then coupled in later stages.

Representative Synthetic Steps for Osanetant (Illustrative)

StepStarting Material/IntermediateReagent/ConditionProduct/IntermediateCitation
12-(3,4-Dichlorophenyl)-5-(tetrahydropyran-2-yloxy)pentanenitrile (1)Methyl acrylate (2)4-Cyano-4-(3,4-dichlorophenyl)-7-(oxan-2-yloxy)heptanoic acid (3) wikipedia.org
2Intermediate (3)Acid treatment3-[3-(3,4-Dichlorophenyl)-2,6-dioxopiperidin-3-yl]propyl acetate (B1210297) (4) wikipedia.org
3Intermediate (4)Borane dimethylsulfideIntermediate (5) wikipedia.org
4Intermediate (5)Benzoyl chlorideIntermediate (6) wikipedia.org
5Intermediate (6)Mesyl chlorideOsanetant (7) wikipedia.org

Utilization of Core Chemical Scaffolds (e.g., piperidine derivatives)

The piperidine ring system is a fundamental scaffold in the design and synthesis of many NK3 receptor antagonists, including Osanetant kyoto-u.ac.jpnih.govnih.gov. The versatility of the piperidine core allows for diverse substitution patterns, which are critical for modulating receptor binding affinity, selectivity, and pharmacokinetic properties. For example, 4,4-disubstituted piperidine derivatives have shown potent NK3 antagonist activity nih.gov. The synthesis of Osanetant itself involves complex piperidine structures, such as the 3-(3,4-dichlorophenyl)piperidine (B13513878) moiety wikipedia.orgnih.gov. Research into scaffold hopping has also explored fused piperidine derivatives to discover novel NK3 antagonists with potentially improved properties kyoto-u.ac.jpnih.gov. The strategic placement of substituents on the piperidine ring, such as phenyl groups or aryl moieties, is key to achieving the desired pharmacological profile.

Stereochemical Considerations in Synthesis

Stereochemistry plays a crucial role in the biological activity of NK3 receptor antagonists. Osanetant, for instance, possesses chiral centers, and specific stereoisomers exhibit significantly different affinities for the NK3 receptor nih.govbenchchem.comresearchgate.net. The synthesis of enantiomerically pure or enriched compounds is therefore paramount.

Strategies to achieve stereochemical control include:

Chiral Resolution: Separating enantiomers from a racemic mixture using chiral chromatography or by forming diastereomeric salts with chiral resolving agents nih.govbenchchem.com.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of specific stereoisomers during key bond-forming reactions nih.govbenchchem.commdpi.com. For example, the synthesis of precursors can start from chiral acids, allowing for the introduction of stereochemistry early in the synthetic route nih.gov.

The precise control of stereochemistry is essential to ensure the efficacy and potentially reduce side effects associated with less active or inactive enantiomers researchgate.net.

Development of Precursors and Related Compounds

For Osanetant, precursors often involve functionalized piperidine rings and aryl-containing fragments. For example, the synthesis of a key Osanetant precursor has been described as a powerful biogenic amine transporter (BAT) substrate without requiring the full synthesis of Osanetant itself wikipedia.org. Related compounds and analogs are also developed to explore SAR and optimize pharmacological properties. Studies have investigated series of compounds based on phenylglycine or phenylalanine cores, as well as modifications to piperidine scaffolds, to identify novel dual NK1/NK3 receptor antagonists researchgate.netacs.orgnih.govresearchgate.net. The development of these related compounds often involves similar synthetic methodologies but with variations in the core structure or peripheral substituents.

Compound List:

Osanetant

Talnetant (B1681221)

Fezolinetant (B607441)

SR-142801

SB-223412

SB-222200

AZD2624

GSK172981

GSK256471

MEN 14,268

Ibodutant

Pavinetant (B1666215)

SB-218795

SR 140333

SR 48968

SR142806

(R)-(+)-N-[[3-[1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]prop-1-yl]-4-phenylpiperidin-4-yl]-N-methylacetamide

N-methyl-N-(4-phenylpiperidin-4-yl)acetamide

1-Benzoyl-3-(3,4-dichlorophenyl)-3-(methanesulfonyloxyprop-1-yl)piperidine

1-Benzyl-4-phenyl-4-piperidinol

N-(1-Benzyl-4-phenylpiperidin-4-yl)formamide

1-benzyl-N-methyl-4-phenylpiperidin-4-amine

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide

2-(3,4-Dichlorophenyl)-5-(tetrahydropyran-2-yloxy)pentanenitrile

4-Cyano-4-(3,4-dichlorophenyl)-7-(oxan-2-yloxy)heptanoic acid

3-[3-(3,4-Dichlorophenyl)-2,6-dioxopiperidin-3-yl]propyl acetate

3,4-Dichlorophenylacetic acid

Phenylglycine

Phenylalanine

Structure Activity Relationship Sar and Computational Studies of Osanetant Hydrate

Fundamental Principles of Structure-Activity Relationship in NK3R Antagonism

The binding of these antagonists is a complex interplay of several types of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. A common feature in many potent NK3R antagonists is a central aromatic scaffold, which often engages in hydrophobic and aromatic interactions with corresponding residues in the receptor's binding site. Another crucial element is typically a basic nitrogen atom, which is thought to form a key salt bridge with an acidic residue, such as aspartic acid, within the receptor's structure. The specific arrangement and chemical nature of substituents on the core scaffold are critical in fine-tuning the binding affinity and functional activity, ultimately leading to the desired antagonistic effect against the endogenous ligand, neurokinin B (NKB). nih.gov

Elucidation of Key Pharmacophores and Structural Motifs for NK3R Affinity

Through extensive research, a well-defined pharmacophore model for non-peptide NK3R antagonists has emerged. This model generally consists of a central, rigid aromatic core, a basic amine function, and specific lipophilic groups positioned to occupy hydrophobic pockets within the receptor.

In the case of osanetant (B1677505), a potent and selective NK3R antagonist, the key pharmacophoric elements are embodied in its (S)-N-(1-phenylpropyl)-1H-indole-2-carboxamide structure. The indole (B1671886) ring system provides a rigid platform that correctly orients the other functional groups for optimal interaction with the receptor. The phenylpropyl group is a critical lipophilic component that is believed to insert into a hydrophobic pocket of the NK3R. The stereochemistry at the chiral center of the phenylpropyl moiety is paramount, with the (S)-enantiomer demonstrating significantly higher affinity than the (R)-enantiomer.

Furthermore, the carboxamide linker plays a crucial role in the binding, likely participating in hydrogen bonding interactions with the receptor. Modifications to the phenyl ring, such as the introduction of substituents, can modulate the binding affinity, highlighting the sensitivity of the receptor to the electronic and steric properties of this part of the molecule. These structural motifs collectively define the pharmacophore necessary for high-affinity binding to the NK3R. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry has become an invaluable tool for dissecting the complex SAR of NK3R antagonists, offering insights that complement and guide experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical link between the chemical structures of a series of compounds and their observed biological activities. tandfonline.com For NK3R antagonists, QSAR studies have been successfully applied to predict the binding affinities of new chemical entities. tandfonline.comnih.gov These models are constructed by analyzing a "training set" of molecules with known NK3R binding data and identifying the physicochemical properties—such as hydrophobicity, electronic character, and steric bulk—that correlate with high affinity. researchgate.net For example, a QSAR model might reveal that for a particular series of antagonists, increasing the size of a substituent at a specific position leads to a predictable increase in potency. nih.gov Such models can then be used to virtually screen large compound libraries, prioritizing the synthesis of candidates with the highest predicted activity. tandfonline.com

Molecular Docking and Homology Modeling for Receptor Interaction

Given the absence of an experimentally determined crystal structure for the NK3R for a long time, homology modeling has been a cornerstone of computational efforts. nih.govacs.org This technique involves building a 3D model of the NK3R based on the known structures of related G-protein coupled receptors (GPCRs), such as bovine rhodopsin. nih.govacs.orgripublication.com Once a reliable homology model is generated, molecular docking can be employed to simulate the binding of ligands like osanetant into the proposed binding site. nih.govacs.orgnih.gov

Docking studies have been instrumental in visualizing how osanetant and similar antagonists might orient themselves within the transmembrane helices of the NK3R. researchgate.net These simulations can predict key interactions, such as hydrogen bonds between the ligand and specific amino acid residues, and the snug fit of hydrophobic parts of the molecule into corresponding pockets in the receptor. nih.govresearchgate.net For instance, docking studies have suggested that different antagonists may occupy overlapping but not identical binding pockets within the receptor. mdpi.com These computational predictions provide a structural rationale for observed SAR and are invaluable for guiding the design of new, potentially more potent, antagonists. nih.govacs.org

Analysis of Binding Kinetics and Conformational Dynamics

Computational methods also allow for the study of the dynamic nature of the ligand-receptor interaction, going beyond a static picture of binding.

Molecular dynamics (MD) simulations can track the movement of the ligand, receptor, and surrounding water molecules over time. These simulations have highlighted the crucial role of water molecules in mediating ligand-receptor interactions. A "water-shielded" hydrogen bond occurs when a water molecule acts as a bridge, forming hydrogen bonds with both the ligand and the receptor. nih.govnih.gov

Comparative SAR Studies with Other Neurokinin Antagonists (e.g., Talnetant)

The structure-activity relationship (SAR) of Osanetant (hydrate) is best understood when compared with other neurokinin-3 (NK3) receptor antagonists, particularly Talnetant (B1681221). Both compounds emerged from research programs aimed at developing non-peptide antagonists for the NK3 receptor and have been investigated for similar therapeutic applications, such as schizophrenia. kyoto-u.ac.jpresearchgate.net While both are potent antagonists, their distinct chemical scaffolds lead to different interactions within the NK3 receptor binding pocket, providing valuable insights into the SAR of this class of compounds.

Osanetant was one of the first non-peptide NK3 receptor antagonists to be developed, representing a significant milestone in the field. kyoto-u.ac.jp Talnetant, a quinoline-based antagonist, was subsequently developed and demonstrated greater potency and selectivity for the NK3 receptor compared to Osanetant. kyoto-u.ac.jp This progression highlights the iterative nature of drug design, where initial lead compounds like Osanetant pave the way for more refined molecules.

Computational docking studies have been instrumental in elucidating the different binding modes of Osanetant and Talnetant at the NK3 receptor. These studies reveal that while their binding sites overlap, they are not identical. nih.gov Osanetant is predicted to interact with specific residues in the transmembrane (TM) domains 3, 5, and 6 of the receptor, utilizing its phenyl-piperidine moiety. nih.gov In contrast, Talnetant appears to penetrate deeper into a pocket formed by TM1, TM2, and TM7. nih.gov

Molecular modeling has provided specific details on the interactions between these antagonists and the amino acid residues of the NK3 receptor. For instance, Osanetant is shown to form π-π stacking interactions with Phe2626.55 and His1915.39, along with halogen bonds to Tyr852.64. nih.gov Talnetant also engages in π-π stacking with Phe2626.55 but additionally interacts with Tyr2586.51. nih.gov These differing interaction patterns underscore the distinct chemical features of each molecule and how they contribute to their binding affinity and selectivity.

The following table summarizes the key comparative data between Osanetant and Talnetant based on computational studies:

FeatureOsanetantTalnetant
Binding Pocket Transmembrane domains 3, 5, and 6Transmembrane domains 1, 2, and 7
Key Interacting Residues Phe2626.55, His1915.39, Tyr852.64Phe2626.55, Tyr2586.51
Glide Score (kcal/mol) -9.198-9.633
Glide Emodel (kcal/mol) -71.776-47.079

The Glide scores, which estimate the binding affinity, are comparable for both compounds, with Talnetant showing a slightly more favorable score. nih.gov However, the Glide emodel values, which incorporate factors like electrostatic and van der Waals energies, differ more significantly, suggesting variations in the nature of the binding interactions. nih.gov

These comparative SAR and computational studies are crucial for the rational design of new NK3 receptor antagonists. By understanding the specific interactions and structural requirements for high-affinity binding, as exemplified by the comparison of Osanetant and Talnetant, medicinal chemists can design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

Target Engagement in Preclinical Research of Osanetant Hydrate

Methodologies for Assessing In Vitro and In Vivo NK3R Engagement

The assessment of Osanetant's engagement with the NK3R relies on a combination of in vitro and in vivo preclinical methodologies designed to confirm its binding affinity, selectivity, and functional antagonism.

In Vitro Assessment: In vitro studies are essential for the initial characterization of a compound's interaction with its target receptor. For Osanetant (B1677505) and other NK3R antagonists, these studies typically quantify binding affinity and functional activity. Standard methods include competitive binding assays where the compound's ability to displace a radiolabeled ligand from the NK3R is measured. These assays determine the inhibition constant (Ki), which indicates the antagonist's affinity for the receptor. Functional assays are also critical and are often conducted in cell lines that express the NK3R. In these systems, researchers measure the antagonist's ability to block the intracellular signaling cascade (e.g., calcium mobilization) that is normally initiated by an NK3R agonist like neurokinin B (NKB). A key finding from preclinical studies is that Osanetant does not show significant antagonistic activity at NK1 or NK2 receptors, confirming its high selectivity for NK3R. nih.gov This selectivity is established through comparative in vitro experiments on isolated tissues or cell lines expressing these different receptor subtypes. nih.gov

In Vivo Assessment: In vivo studies aim to confirm that the compound reaches its target in a living organism and exerts the expected physiological effect. In a preclinical study using guinea pigs, Osanetant (SR 142801) was administered intraperitoneally. nih.gov Its engagement with the NK3R was validated by its ability to prevent the bronchial hyperreactivity induced by substance P, a response believed to involve NK3 receptors. nih.gov This demonstrates target engagement by observing a specific, predictable physiological outcome.

Another key in vivo technique for this drug class is the receptor occupancy study. researchgate.net These studies, often performed in rats or non-human primates, correlate the plasma concentration of the drug with the percentage of NK3 receptors that are occupied in the central nervous system. researchgate.net This relationship is crucial for understanding the exposure levels required to achieve a therapeutic effect.

Identification and Validation of Pharmacodynamic Biomarkers of NK3R Antagonism

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a compound has engaged its target and produced a biological response. For NK3R antagonists like Osanetant, the most well-validated biomarkers are linked to the receptor's role in regulating the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov

The NK3R pathway is a critical regulator of gonadotropin-releasing hormone (GnRH) secretion. nih.gov Antagonism of NK3R is therefore expected to modulate the release of downstream hormones. Preclinical and clinical research has consistently shown that decreases in Luteinizing Hormone (LH) and, subsequently, testosterone (B1683101) (in males) serve as sensitive and reliable PD markers for central NK3R antagonism. nih.govnih.gov

The validation of these biomarkers comes from studies on multiple NK3R antagonists. For instance, a study on the related antagonist SJX-653 in healthy men demonstrated a clear dose-dependent and reversible reduction in both LH and testosterone levels, confirming their utility as clinical proof-of-mechanism biomarkers. nih.gov Preclinical studies in animal models, such as rats and tilapia, have also shown that NK3R antagonists decrease plasma LH levels. researchgate.netacs.org This consistency across species validates the translatability of these biomarkers from preclinical models to human research.

Table 1: Pharmacodynamic Biomarker Response to NK3R Antagonism (Data from SJX-653, a representative NK3R antagonist)
BiomarkerMaximal Reduction (Mean ± SD)Time to Maximal Reduction (Post-Dose)Placebo Group Change (Mean ± SD)Significance (p-value)Reference
Luteinizing Hormone (LH)70% ± 7%6 hours10% ± 43%p = 0.0006 nih.gov
Testosterone (T)68% ± 5%8 hours18% ± 11%p < 0.0001 nih.gov

Predictive Modeling and Simulation Approaches for Target Engagement

In modern drug discovery, computational modeling and simulation are indispensable tools for predicting how a drug candidate will interact with its target, helping to de-risk development and optimize molecular design.

While specific modeling data on Osanetant's discovery is proprietary, the general approaches for the NK3R antagonist class are well-documented. A primary technique is homology modeling, where the three-dimensional structure of the NK3R is predicted based on the known structure of a similar receptor, such as rhodopsin. nih.gov

Once a model of the receptor is built, molecular docking simulations are performed. nih.gov These simulations predict the preferred binding orientation and affinity of a potential drug molecule (like Osanetant) within the receptor's binding pocket. nih.gov This process is guided by existing experimental data from techniques like site-directed mutagenesis, which identifies key amino acids in the receptor that are crucial for binding the natural ligand, NKB. nih.gov

These predictive models have several key applications:

Rational Drug Design: By visualizing the drug-receptor interaction, medicinal chemists can rationally design new molecules or modify existing ones to improve properties like potency, selectivity, and pharmacokinetics. nih.govpharmajen.com

Virtual Screening: Large chemical libraries can be computationally screened to prioritize a smaller, more manageable number of compounds for expensive synthesis and in vitro testing. pharmajen.com

Predicting ADME: Computational models are also used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to filter out compounds with poor drug-like characteristics early in the discovery phase. pharmajen.com

Translating findings from preclinical animal models to clinical research in humans is a major challenge in drug development, with a high rate of failure. nih.govwellbeingintlstudiesrepository.org For NK3R antagonists, several factors are critical for successful translation.

A key translational tool is the use of robust and consistent biomarkers. The modulation of LH and testosterone by NK3R antagonists is a powerful example of a successfully translated biomarker set, with effects demonstrated in multiple preclinical species (rats, monkeys) and confirmed in humans. nih.govacs.org This provides a quantitative link between preclinical and clinical studies, allowing researchers to confirm that the drug is engaging its target in humans in a manner predicted by the animal models.

Research Trajectory and Future Directions in Osanetant Hydrate Studies

Reassessment of NK3R Antagonism as a Therapeutic Strategy for Neurological Disorders

Initially, osanetant (B1677505) (SR-142801) was developed by Sanofi-Aventis for the treatment of schizophrenia and other central nervous system (CNS) disorders. clinicaltrialsarena.comnih.gov Preclinical studies and early clinical trials with osanetant and another NK3R antagonist, talnetant (B1681221), showed some promise in improving the positive symptoms of schizophrenia. nih.govresearchgate.net However, subsequent larger clinical trials failed to consistently demonstrate efficacy, which ultimately led to the discontinuation of osanetant's development for this indication in August 2005. clinicaltrialsarena.comresearchgate.net

This discontinuation prompted a significant reassessment of NK3R antagonism. Rather than abandoning the target altogether, researchers pivoted to explore its role in other neurological and physiological processes. This strategic shift was informed by a deeper understanding of the neurokinin B (NKB)/NK3R signaling pathway's involvement in the hypothalamic regulation of reproductive hormones and thermoregulation. researchgate.netmdpi.comresearchgate.net This led to the investigation of NK3R antagonists for non-hormonal treatment of menopausal vasomotor symptoms (hot flashes), a field with a significant unmet medical need. researchgate.netwomensmentalhealth.orgresearchgate.net

The successful clinical development and eventual FDA approval of next-generation NK3R antagonists, such as fezolinetant (B607441) (Veozah) in May 2023, for moderate to severe vasomotor symptoms associated with menopause, stands as a testament to the successful reassessment of this therapeutic strategy. researchgate.netmdpi.comwomensmentalhealth.orgnih.govnih.gov Furthermore, another compound, elinzanetant, a dual neurokinin-1 and 3 receptor antagonist, has also shown positive results in Phase 3 trials for the same indication. mdpi.comwomensmentalhealth.orgnih.gov This demonstrates a paradigm shift from psychiatric disorders to neuroendocrinological conditions, revitalizing the therapeutic potential of NK3R antagonism.

Exploration of Novel Preclinical Therapeutic Areas for NK3R Modulation

The growing understanding of the widespread distribution and function of the NK3R has opened doors to exploring its modulation in a variety of preclinical therapeutic areas beyond its initially intended psychiatric applications.

Research has indicated a potential role for NK3 receptors in the modulation of pain, particularly inflammatory pain. Studies have shown that NK3 receptors are involved in the release of substance P in the spinal cord, a key neurotransmitter in pain signaling. nih.gov Preclinical research using NK3R antagonists, such as SB 223412-A, demonstrated a reduction in thermal hyperalgesia in animal models of inflammatory pain. nih.gov These findings suggest that neurokinin B acting on NK3 receptors contributes to the sensitization of pain pathways during inflammation, positioning NK3R antagonists as a potential target for the development of novel analgesics for persistent pain states. nih.gov

The neurokinin system, including the NK3R, is implicated in the regulation of emotional behavior and stress responses. While direct preclinical studies of osanetant for aggression are not extensively documented, the rationale for exploring NK3R antagonists in this area stems from the receptor's role in brain circuits that govern mood and behavior. Research into other compounds that modulate related neurotransmitter systems, such as histamine H3 and dopamine (B1211576) D2/D3 receptors, has shown promise in reducing aggressive behaviors in animal models. mdpi.com The involvement of the tachykinin pathway, to which NK3R belongs, in emotional regulation suggests that modulating this system could have therapeutic potential for conditions characterized by aggression and behavioral dysregulation. technologypublisher.com Further preclinical investigation is warranted to clarify the specific role of NK3R antagonism in these behaviors.

A significant area of exploration for NK3R antagonists is their ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis and suppress the secretion of certain hormones. nih.govoup.com NK3R antagonists have been shown to selectively suppress luteinizing hormone (LH) secretion without significantly affecting follicle-stimulating hormone (FSH) levels. nih.govoup.comnih.govwomensmentalhealth.org This mechanism is central to their efficacy in treating menopausal vasomotor symptoms, which are linked to changes in the GnRH pulse generator modulated by neurokinin B. oup.comwomensmentalhealth.org

This hormonal suppression has potential applications in other sex hormone-dependent conditions. For instance, in women, this could be relevant for disorders like polycystic ovary syndrome (PCOS), uterine fibroids, and endometriosis. oup.comoup.com In men, NK3R antagonists have been shown to decrease testosterone (B1683101) levels. nih.gov This targeted modulation of hormone production offers a non-steroidal approach that could be beneficial in various research and clinical contexts where hormonal suppression is desired.

Table 1: Preclinical and Clinical Findings on NK3R Antagonists in Hormone Suppression

CompoundStudy PopulationKey FindingsReference
ESN364Healthy men and womenDose-dependently decreased basal LH, leading to decreased estradiol (B170435) and progesterone in women and testosterone in men. nih.gov nih.gov
ESN364Ovariectomized ewes and nonhuman primatesProlonged LH interpulse interval and lowered plasma LH and FSH concentrations. oup.com oup.com
MLE4901 (AZD4901)Healthy womenLowered estradiol levels. oup.com oup.com
MLE4901 (AZD4901)Women with PCOSLowered LH and testosterone levels. oup.com oup.com
SJX-653MenDose-dependent, reversible reduction of LH and testosterone. researchgate.net researchgate.net

Development of Next-Generation NK3R Antagonists

The trajectory from the first-generation antagonists like osanetant to the successful newer agents has been a journey of learning and refinement in medicinal chemistry and clinical development.

The discontinuation of osanetant for schizophrenia provided valuable lessons that guided the development of subsequent NK3R antagonists. One of the primary reasons for the failure of first-generation compounds in CNS indications was interpreted to be a consequence of poor drug availability at the central sites of action. researchgate.net This highlighted the critical importance of optimizing pharmacokinetic properties, including brain penetration, for centrally acting drugs.

Furthermore, concerns about the hepatic safety profile of some early NK3R antagonists, such as pavinetant (B1666215), also influenced the design of newer molecules. researchgate.net Although this was considered a compound-specific issue rather than a class effect, it underscored the need for careful toxicological screening and the development of structurally distinct antagonists to mitigate such risks. researchgate.netwomensmentalhealth.org

The distinct modes of action observed between osanetant and talnetant in cellular assays, despite both being competitive antagonists at the orthosteric binding site, also hinted at the complexities of NK3R pharmacology. nih.gov This understanding likely contributed to the more sophisticated screening and characterization of next-generation compounds.

In essence, the research history of osanetant served as a crucial foundation. It confirmed the viability of the NK3R as a drug target, while the challenges encountered informed the design of next-generation antagonists with improved efficacy, selectivity, and safety profiles, ultimately leading to their successful clinical application in new therapeutic areas. researchgate.netresearchgate.net

Advanced Preclinical Methodologies and Animal Models for NK3R Research

The preclinical investigation of NK3R antagonists like Osanetant has been supported by a diverse range of methodologies and animal models, evolving from simple behavioral assays to sophisticated genetic and physiological systems. These models are crucial for elucidating the receptor's function, establishing proof-of-concept for therapeutic intervention, and exploring the pharmacology of novel antagonists.

Animal Models: A variety of animal species have been employed in NK3R research, each offering unique advantages. Rodent models, including mice and rats, are foundational for studying the central nervous system effects of NK3R modulation.

Knockout Mice: The development of NK3R knockout mice has been instrumental in studying the receptor's fundamental physiological roles. These models have demonstrated that the disruption of the NK3R gene can lead to cognitive deficits, providing a genetic basis for investigating the receptor's involvement in learning and memory.

Disease-Specific Rodent Models: Researchers utilize specific models to test therapeutic hypotheses. For instance, the role of NK3R in addiction has been explored in rats, where antagonists were found to block cocaine-induced hyperactivity and behavioral sensitization. In the context of women's health, a dihydrotestosterone (DHT)-induced mouse model of Polycystic Ovary Syndrome (PCOS) has been used to show that NK3R antagonism can ameliorate adverse metabolic features associated with the condition.

Diverse Species for Broader Insights: Beyond rodents, species such as gerbils, guinea pigs, and non-human primates are used to understand species-specific differences in NK3R structure, distribution, and pharmacology. For example, studies have noted variations in NK3R binding affinity for antagonists like Osanetant across different species, which is a critical consideration for translating preclinical findings to humans. In vivo studies in fish, such as tilapia and zebrafish, have been used to explore the conserved role of the Neurokinin B (NKB)/NK3R system in the neuroendocrine control of reproduction, particularly gonadotropin release. Furthermore, conscious goats have been used as a model to assess the in vivo biological activity and duration of action of novel NK3R agonists by recording multiunit electrical activity (MUA) in the hypothalamus.

In Vitro and In Silico Methodologies: Complementing the in vivo studies, advanced in vitro and in silico techniques are essential for detailed pharmacological characterization and drug discovery efforts.

Receptor Binding and Functional Assays: A primary in vitro method involves the use of cell lines, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express the recombinant human NK3R. These cellular systems are fundamental for conducting radioligand binding assays to determine the binding affinity (pKi) of compounds like Osanetant and functional assays (e.g., aequorin functional assays) to measure their antagonist activity (pIC50).

In Silico Modeling: Computational approaches are increasingly used to predict the pharmacokinetic properties of NK3R antagonists. In silico ADME/T (absorption, distribution, metabolism, excretion, and toxicity) analysis helps to evaluate the drug-like properties of novel compounds and compare them to older agents like Osanetant and Talnetant, guiding the selection of candidates with more favorable profiles for further development.

Mutational Analysis: To understand the specific amino acid residues crucial for ligand binding and receptor activation, mutational analysis of the NK3R is performed. By creating specific mutations in the receptor protein and expressing these variants in cell-based systems, researchers can identify key sites of interaction, which is vital for the rational design of new and more potent antagonists.

Q & A

Q. What in vivo models are standard for evaluating Osanetant hydrate’s efficacy as an NK3 receptor antagonist?

Methodological Answer: Rodent models, particularly those assessing anxiety (elevated plus-maze) or schizophrenia (prepulse inhibition deficits), are widely used. Dosing protocols typically involve subcutaneous or intraperitoneal administration, with behavioral outcomes compared against saline or positive controls (e.g., clozapine). For receptor specificity, co-administration with NK3 agonists (e.g., senktide) can validate target engagement. Transgenic models (e.g., NK3 receptor knockouts) further confirm mechanistic pathways .

Q. What experimental controls are essential for pharmacokinetic studies of Osanetant hydrate?

Methodological Answer: Include vehicle controls (e.g., saline or DMSO) to account for solvent effects. Use positive controls (e.g., Talnetant) to benchmark NK3 antagonism. Plasma and tissue samples should undergo stability testing under varying storage conditions (-80°C vs. room temperature) to assess analyte degradation. Cross-validate assays via LC-MS/MS and radiolabeled tracer methods to ensure data reproducibility .

Q. How can researchers validate Osanetant hydrate purity in synthesized batches?

Methodological Answer: Employ HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients. Compare retention times to certified reference standards. Confirm structural integrity via 1^1H-NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) for exact mass verification. Residual solvents should be quantified via GC-MS per ICH guidelines .

Advanced Research Questions

Q. How do molecular dynamics simulations elucidate Osanetant’s selective binding to the NK3 receptor?

Methodological Answer: Rhodopsin-based homology modeling combined with mutagenesis identifies critical residues (e.g., Tyr315^{315} in transmembrane domain 6) stabilizing Osanetant binding. Free energy perturbation (FEP) calculations quantify binding affinity differences between NK3 and NK1/NK2 receptors. Competitive binding assays using 3^3H-labeled Osanetant and site-directed mutants (e.g., D100^{100}A) validate computational predictions .

Q. What experimental approaches resolve contradictions in Osanetant’s reported antidepressant efficacy across studies?

Methodological Answer: Conduct meta-analyses stratified by dosing regimen, species (rats vs. mice), and depression models (chronic mild stress vs. forced swim test). Evaluate publication bias via funnel plots. Validate findings using optogenetics to selectively activate NK3-expressing neurons in limbic circuits, correlating behavioral outcomes with FosB immunohistochemistry .

Q. How can ex vivo tissue models elucidate Osanetant’s impact on CNS signaling pathways?

Methodological Answer: Acute brain slice preparations from NK3-GFP transgenic mice enable real-time Ca2+^{2+} imaging (e.g., GCaMP6f) to track neuronal activation post-Osanetant exposure. Pair with RNAscope to quantify downstream effectors (e.g., BDNF or CREB). For translational relevance, use postmortem human brain tissue to assess receptor occupancy via autoradiography .

Q. What in silico strategies predict Osanetant’s off-target interactions with cytochrome P450 enzymes?

Methodological Answer: Dock Osanetant into CYP3A4 and CYP2D6 crystal structures (PDB: 4K9T, 3TDA) using AutoDock Vina. Validate predictions with hepatic microsome assays, monitoring metabolite formation (e.g., N-dealkylated products) via UPLC-QTOF. Correlate inhibition constants (KiK_i) with physiologically based pharmacokinetic (PBPK) models to forecast drug-drug interactions .

Q. How do functional Schild analyses differentiate Osanetant’s antagonism mode (competitive vs. non-competitive)?

Methodological Answer: Perform cumulative concentration-response curves for NK3 agonists (e.g., neurokinin B) in the absence/presence of Osanetant. A rightward shift without reduced maximal response indicates competitive antagonism. Calculate pA2_2 values; a slope of 1 in Schild plots confirms reversible binding. Use tritiated ligand displacement assays to estimate KdK_d .

Data Contradiction & Validation

Q. How should researchers address discrepancies in Osanetant’s reported half-life across pharmacokinetic studies?

Methodological Answer: Reanalyze raw data using non-compartmental (NCA) vs. compartmental modeling to identify methodological biases. Cross-validate assays via stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS. Consider interspecies differences in CYP-mediated metabolism by comparing liver microsomal clearance rates (rat vs. human) .

Q. What statistical frameworks reconcile conflicting behavioral outcomes in Osanetant’s anxiolytic studies?

Methodological Answer: Apply mixed-effects models to account for inter-lab variability (e.g., housing conditions, experimenter handling). Use Bayesian meta-analysis to weight studies by sample size and methodological rigor (e.g., randomization, blinding). Preclinical trials should adhere to ARRIVE guidelines to minimize reporting bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.